molecular formula C9H18N2 B1450155 (hexahydroindolizin-8a(1H)-yl)methanamine CAS No. 1788874-20-3

(hexahydroindolizin-8a(1H)-yl)methanamine

Cat. No. B1450155
M. Wt: 154.25 g/mol
InChI Key: TXSRTEWKMAEDHK-UHFFFAOYSA-N
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Description

The compound is related to 8a-Dimethylamino-2,3-diphenyl-1-oxo-1,5,6,7,8,8a-hexahydroindolizin .

Scientific Research Applications

  • Enantioselective iso-Pictet-Spengler Reactions

    • The compound (hexahydroindolizin-8a(1H)-yl)methanamine, or similar indole-based structures, has been utilized in enantioselective iso-Pictet-Spengler reactions. These reactions, involving the condensation with α-ketoamides, are significant in medicinal chemistry for creating underexplored indole core structures, which are pivotal in drug development (Schönherr & Leighton, 2012).
  • Synthesis and Antitumor Activity

    • Novel functionalized derivatives of this compound, particularly those incorporating elements like ferrocene, have been synthesized and shown potential in vitro antitumor activity. These derivatives have been tested against various human cancer cell lines, showcasing their significance in cancer research (Károlyi et al., 2012).
  • Antimicrobial Activities

    • Some derivatives of (hexahydroindolizin-8a(1H)-yl)methanamine have been synthesized and evaluated for their antibacterial and antifungal properties. These compounds have shown effectiveness against pathogenic strains, indicating their potential use in developing new antimicrobial agents (Thomas et al., 2010).
  • Synthesis and Spectral Analysis

    • The compound has been involved in the synthesis of other complex molecules. Its structure has been a subject of study using techniques like NMR spectroscopy and Mass Spectrometry, contributing to the understanding of molecular structures and interactions in organic chemistry (Younas et al., 2014).
  • Transfer Hydrogenation Reactions

    • Compounds similar to (hexahydroindolizin-8a(1H)-yl)methanamine have been synthesized and used in transfer hydrogenation reactions, showcasing their utility in organic synthesis and catalysis. Such compounds are valuable in chemical transformations (Karabuğa et al., 2015).
  • Anticancer Activity and Molecular Docking

    • Schiff base rare earth metal complexes derived from compounds like (hexahydroindolizin-8a(1H)-yl)methanamine have been synthesized and characterized. These have been tested for antimicrobial and anticancer activities, also involving molecular docking studies, which is crucial for drug development (Preethi et al., 2021).

Safety And Hazards

General advice for handling this compound includes moving to fresh air if inhaled and consulting a physician .

properties

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-indolizin-8a-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c10-8-9-4-1-2-6-11(9)7-3-5-9/h1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSRTEWKMAEDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC2(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101283367
Record name Hexahydro-8a(1H)-indolizinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101283367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(hexahydroindolizin-8a(1H)-yl)methanamine

CAS RN

1788874-20-3
Record name Hexahydro-8a(1H)-indolizinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788874-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-8a(1H)-indolizinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101283367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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